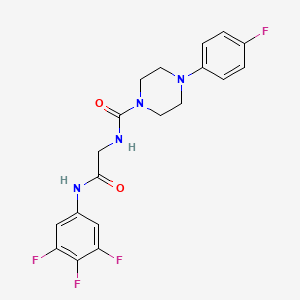![molecular formula C20H18N2O4S B11004356 (2R)-({[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11004356.png)
(2R)-({[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)(phenyl)ethanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-({[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)(phenyl)ethanoic acid is an organic compound that features a thiazole ring, a methoxyphenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-({[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)(phenyl)ethanoic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Formation of the Final Product: The final product is obtained by coupling the thiazole derivative with phenylglycine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the thiazole ring or the carbonyl groups, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R)-({[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)(phenyl)ethanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-({[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)(phenyl)ethanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and methoxyphenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(3,5-dinitrobenzoyl)aminoethanoic acid
- (2R)-Phenyl(2-2H)ethanoic acid
Uniqueness
Compared to similar compounds, (2R)-({[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)(phenyl)ethanoic acid is unique due to the presence of the thiazole ring and the methoxyphenyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H18N2O4S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(2R)-2-[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C20H18N2O4S/c1-26-16-9-7-14(8-10-16)19-21-15(12-27-19)11-17(23)22-18(20(24)25)13-5-3-2-4-6-13/h2-10,12,18H,11H2,1H3,(H,22,23)(H,24,25)/t18-/m1/s1 |
InChI Key |
SOEGTNMKKPYABA-GOSISDBHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N[C@H](C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylsulfamoyl)ethyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11004284.png)
![N-[1-(3-fluorobenzyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B11004288.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide](/img/structure/B11004293.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone](/img/structure/B11004296.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11004300.png)

![N-[3-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B11004321.png)
![2-(pyridin-2-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11004323.png)
![N-[2-(1H-indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B11004331.png)
![N-[(6-bromo-1H-indol-1-yl)acetyl]-beta-alanine](/img/structure/B11004333.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11004336.png)
![4-[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B11004340.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide](/img/structure/B11004342.png)
methanone](/img/structure/B11004365.png)
